molecular formula C14H12ClFN2O B5655173 N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea

N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea

Cat. No. B5655173
M. Wt: 278.71 g/mol
InChI Key: JVDJFCANBHRDAH-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea, also known as CFMU, is a synthesized compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea exerts its biological activity by inhibiting the activity of specific enzymes or receptors. For example, in cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate the activity of specific receptors in the brain, such as the GABA receptor.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to have a range of biochemical and physiological effects depending on the specific application. In cancer cells, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been shown to induce cell death and inhibit tumor growth. In neurological disorders, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential to modulate neurotransmitter activity and reduce symptoms such as anxiety and depression. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide and has been shown to inhibit plant growth by disrupting cell division.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has several advantages for lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea also has some limitations, including its potential toxicity and limited solubility in aqueous solutions. Researchers must take precautions when handling N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea and ensure that appropriate safety measures are in place.

Future Directions

For N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea research include the development of novel anticancer agents and herbicides, as well as further investigation into its potential side effects and environmental impact.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea involves the reaction between 3-chloroaniline and 2-fluoro-5-methylphenyl isocyanate in the presence of a catalyst and solvent. The reaction yields N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea as a white crystalline solid with a melting point of 185-187°C. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has shown potential in various scientific research fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been studied for its potential as an anticancer agent and as a treatment for neurological disorders. In agriculture, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been tested as a herbicide for weed control. In material science, N-(3-chlorophenyl)-N'-(2-fluoro-5-methylphenyl)urea has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(2-fluoro-5-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O/c1-9-5-6-12(16)13(7-9)18-14(19)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDJFCANBHRDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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